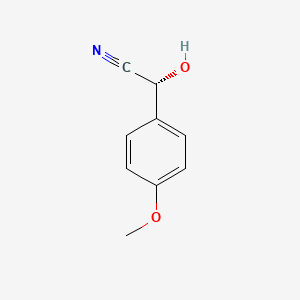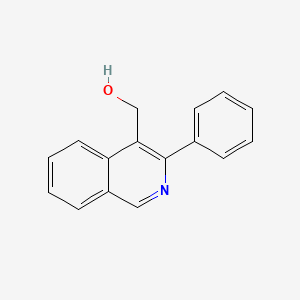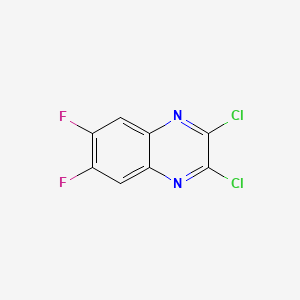
2,3-Dichloro-6,7-difluoroquinoxaline
説明
2,3-Dichloro-6,7-difluoroquinoxaline, also known as 2,3-DCQ, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a unique chemical structure, which has made it an attractive target for researchers. The compound has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
科学的研究の応用
Application in Organic Solar Cells
2,3-Dichloro-6,7-difluoroquinoxaline has been utilized in the development of organic solar cells. A specific derivative, 2,3-didodecyl-6,7-difluoroquinoxaline, was prepared and used to create electron acceptor–donor–acceptor materials. This derivative introduces electron-withdrawing fluorine atoms into the quinoxaline unit, which contributes to improved energy levels and higher voltage outputs in the solar cells (Kong et al., 2021).
Role in Nucleophilic Substitution Reactions
2,3-Dichloro-6,7-difluoroquinoxaline has been studied for its reactivity in nucleophilic substitution reactions. These reactions, involving cycloalkylimines, hydrazine, sodium hydroxide, and alkoxides, have shown the potential for substituting one or two fluoro atoms depending on the nature of the nucleophiles (Charushin et al., 2001).
Antimicrobial Activity
Several new quinoxalines, synthesized through functionalization of 2,3-dichloroquinoxaline, have shown significant antimicrobial activity. The compounds display considerable activity against various bacterial species and fungal strains, indicating the potential of 2,3-dichloro-6,7-difluoroquinoxaline derivatives in antimicrobial applications (El-Atawy et al., 2019).
Regioselective Synthesis and Biological Studies
The molecule has been employed in the regioselective synthesis of 2,3-disubstituted-6-aminoquinoxalines, which are important for further biological studies. This synthesis approach highlights the versatility of 2,3-dichloro-6,7-difluoroquinoxaline in producing compounds with specific structural features for potential use in various biological applications (Lee et al., 2013).
特性
IUPAC Name |
2,3-dichloro-6,7-difluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQLMJCICYOHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443450 | |
| Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6,7-difluoroquinoxaline | |
CAS RN |
91895-30-6 | |
| Record name | 2,3-Dichloro-6,7-difluoroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91895-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-DICHLORO-6,7-DIFLUOROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




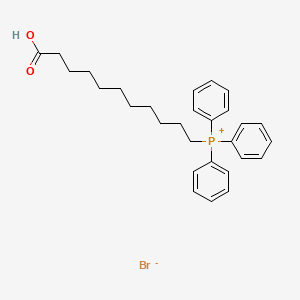
![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)

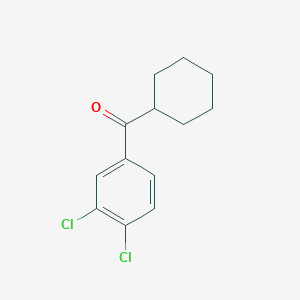
![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)
![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)

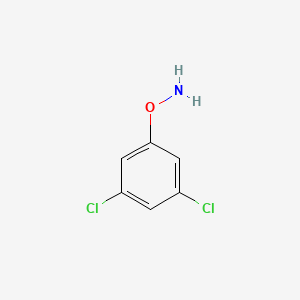
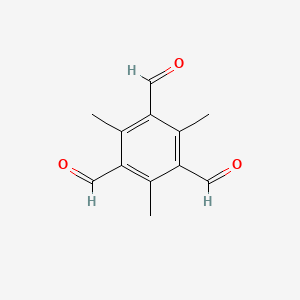
![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)

